5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a sulfamoyl group, a methoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-amine to yield 2-methoxy-N-(pyridin-3-yl)benzamide.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the benzamide intermediate with diethylamine and sulfuryl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 5-(N,N-diethylsulfamoyl)-2-hydroxy-N-(pyridin-3-yl)benzamide.
Reduction: Formation of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The methoxy and pyridinyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
5-(N,N-dimethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.
5-(N,N-diethylsulfamoyl)-2-hydroxy-N-(pyridin-3-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
5-(N,N-diethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the diethylsulfamoyl group enhances its solubility and stability, while the methoxy and pyridinyl groups contribute to its biological activity and specificity.
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-8-9-16(24-3)15(11-14)17(21)19-13-7-6-10-18-12-13/h6-12H,4-5H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJQAKUJSPPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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